

Spectroscopic Insights into Isobenzofuran: A Technical Guide to its ^{13}C NMR Data

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Compound of Interest

Compound Name: *Isobenzofuran*

Cat. No.: *B1246724*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the nuclear magnetic resonance (NMR) spectral data for the parent **isobenzofuran** molecule. Due to its highly reactive nature, obtaining and characterizing **isobenzofuran** requires specialized techniques. This document summarizes the available ^{13}C NMR data, outlines the experimental protocols for its generation and isolation, and presents a logical workflow for its synthesis and characterization. While extensive searches were conducted, specific ^1H NMR spectral data for the parent, unsubstituted **isobenzofuran** could not be located in the reviewed literature, likely a consequence of its inherent instability.

^{13}C Nuclear Magnetic Resonance (NMR) Spectral Data

The following table summarizes the reported ^{13}C NMR spectral data for **isobenzofuran**. This data is crucial for the structural elucidation and characterization of this reactive intermediate.

Chemical Shift (δ) in ppm

136.1

124.2

123.5

119.0

Table 1: ^{13}C NMR Chemical Shifts of **Isobenzofuran**.

Experimental Protocols

The NMR data presented was obtained following a specific protocol for the synthesis and isolation of **isobenzofuran**. The following is a detailed description of the methodology.

Synthesis of Isobenzofuran

The synthesis of **isobenzofuran** proceeds through the 1,4-elimination from a precursor, 1-methoxy-1,3-dihydro**isobenzofuran**.

Materials:

- 1-methoxy-1,3-dihydro**isobenzofuran**
- Diisopropylamine
- Benzene
- n-butyllithium solution in hexane (2.5 M)
- Ammonium chloride solution
- Water
- Magnesium sulfate
- Silica gel for column chromatography

- Cyclohexane
- Ethyl acetate

Procedure:

- A solution of lithium diisopropylamide (LDA) is freshly prepared by dissolving diisopropylamine in benzene, cooling to 0 °C, and adding n-butyllithium solution dropwise. The mixture is stirred for 15 minutes and then warmed to room temperature.
- 1-methoxy-1,3-dihydro**isobenzofuran**, dissolved in benzene, is added dropwise to the LDA solution and stirred for 5 minutes.
- The reaction mixture is washed with ammonium chloride solution and then twice with water.
- The combined organic layers are dried over magnesium sulfate, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel using a mixture of cyclohexane and ethyl acetate (8:2) as the eluent.
- The solvent from the collected fractions is carefully evaporated at 20 °C to yield **isobenzofuran** as a colorless solid.

NMR Data Acquisition

The characterization of the synthesized **isobenzofuran** was performed using NMR spectroscopy.

Instrumentation:

- Bruker AV 600 spectrometer

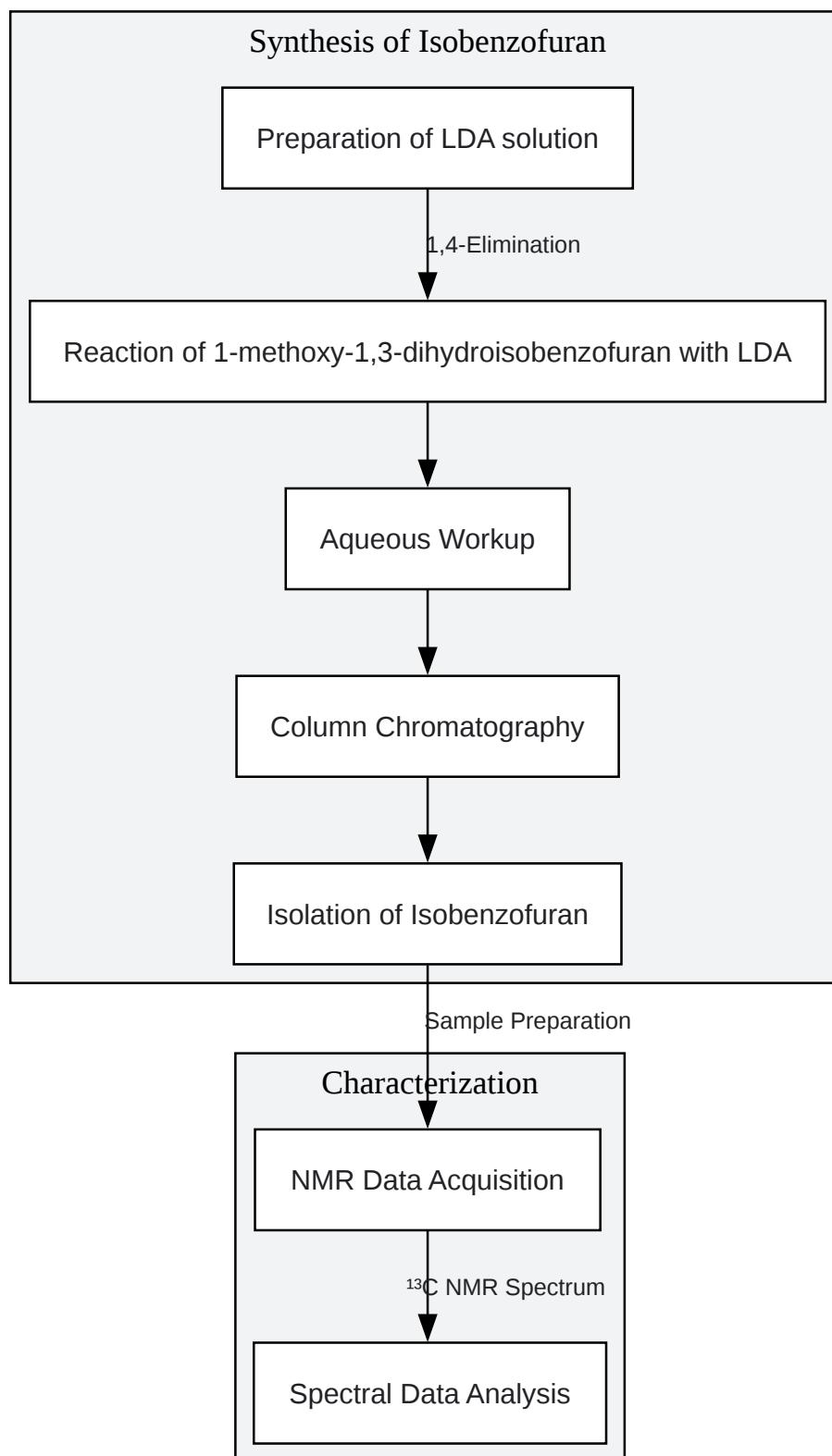
Parameters for ¹³C NMR:

- Frequency: 150 MHz
- Temperature: 300 K

- Solvent: Deuterated dimethyl sulfoxide (DMSO-d6)

Logical Workflow for Isobenzofuran Synthesis and Characterization

The following diagram illustrates the key steps involved in the synthesis and subsequent NMR characterization of **isobenzofuran**.



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*Workflow for the synthesis and NMR characterization of **isobenzofuran**.*

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